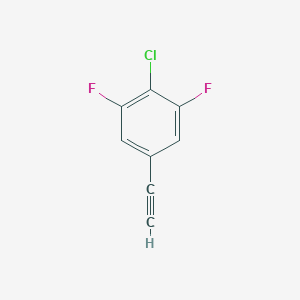

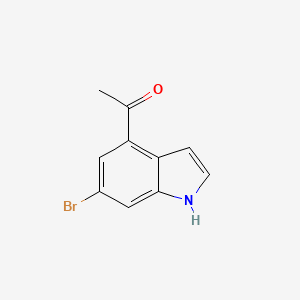

![molecular formula C16H13Cl2N5O2 B2701182 3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919012-42-3](/img/structure/B2701182.png)

3-(2,4-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

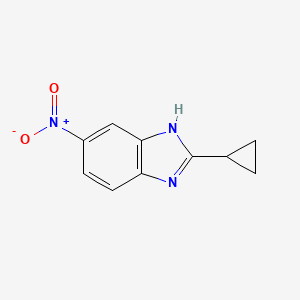

2,4-Dichlorobenzyl alcohol is a mild antiseptic, able to kill bacteria and viruses associated with mouth and throat infections . It is a common ingredient in throat lozenges such as Cofsils, Strepsils, Lorsept, and Gorpils .

Synthesis Analysis

A novel approach to synthesize dichlorobenzonitriles by selective ammoxidation has been reported . In this work, 2,4-dichlorobenzonitrile was prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with higher yield at much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .Molecular Structure Analysis

The molecular structure of 2,4-Dichlorobenzyl alcohol can be represented by the chemical formula C7H6Cl2O .Chemical Reactions Analysis

In vitro studies with the combination of dichlorobenzyl alcohol and amylmetacresol have shown a virucidal effect against a number of viruses associated with the common cold .Physical and Chemical Properties Analysis

The molar mass of 2,4-Dichlorobenzyl alcohol is 177.02 g·mol−1. It has a melting point of 57 to 60 °C and a boiling point of 150 °C .Scientific Research Applications

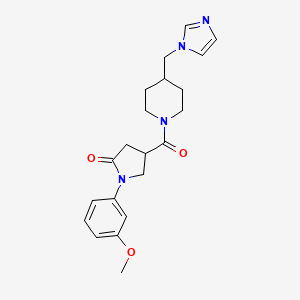

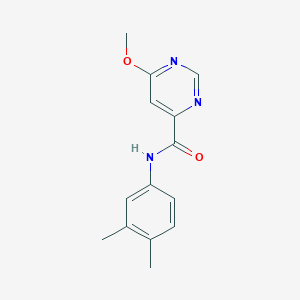

Molecular Studies and Receptor Affinities

- This compound is part of a series studied for their affinity for serotoninergic and dopaminergic receptors, indicating its potential use in developing treatments for neurological and psychological disorders (Zagórska et al., 2015).

- It has been used in the synthesis of novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones, reflecting its role in the creation of new chemical entities with potential therapeutic applications.

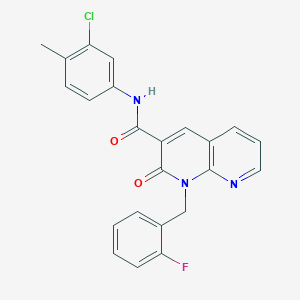

Antidepressant and Anxiolytic Activity

- Certain derivatives of this compound have shown promising results in preliminary pharmacological in vivo studies for potential antidepressant and anxiolytic agents (Zagórska et al., 2009).

- These findings suggest its usefulness in exploring new treatments for mental health conditions.

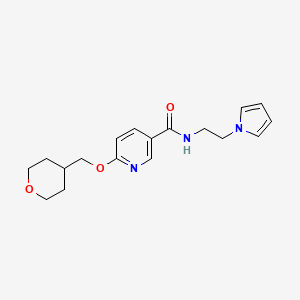

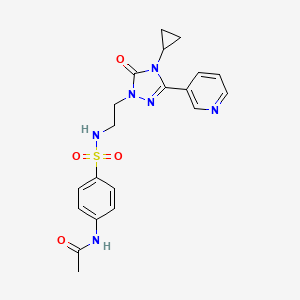

Dual-Target Drug Potential

- The compound is part of studies focused on creating dual-target-directed ligands, combining adenosine receptor antagonistic activity with monoamine oxidase B inhibition (Załuski et al., 2019).

- This dual activity indicates its potential in developing treatments for neurodegenerative diseases like Parkinson's disease.

Serotonin Transporter Activity

- The compound has been evaluated for its affinity to the serotonin transporter, which is crucial in understanding its role in neurological functions and potential therapeutic applications (Zagórska et al., 2011).

Phosphodiesterase Inhibition

- It has been used to design inhibitors for phosphodiesterase 4 (PDE4), showing potential in treating disorders like depression and anxiety (Suzuki et al., 2006).

Mechanism of Action

Properties

IUPAC Name |

2-[(2,4-dichlorophenyl)methyl]-4,7-dimethyl-6H-purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N5O2/c1-8-6-22-12-13(20-15(22)19-8)21(2)16(25)23(14(12)24)7-9-3-4-10(17)5-11(9)18/h3-6H,7H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZTUPVFDZZDXDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1)N(C(=O)N(C3=O)CC4=C(C=C(C=C4)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-cyano-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2701099.png)

![methyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2701110.png)

![Methyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2701111.png)

![2-{2-[4-(4-chlorophenyl)-1H-imidazol-2-yl]pyrrolidin-1-yl}-N-(cyanomethyl)acetamide](/img/structure/B2701112.png)

![2-(4-chlorophenyl)-5-(3-nitrophenyl)-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2701114.png)